molecular formula C17H17BrN2O2 B1627268 Ethyl 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-1h-pyrrole-2-carboxylate CAS No. 851195-35-2

Ethyl 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-1h-pyrrole-2-carboxylate

Cat. No. B1627268
M. Wt: 361.2 g/mol
InChI Key: JNGAPOXDIKOBTD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-1h-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C17H17BrN2O2 and its molecular weight is 361.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-1h-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-1h-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

851195-35-2

Product Name

Ethyl 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-1h-pyrrole-2-carboxylate

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C17H17BrN2O2/c1-4-14-13(10-19)15(11-6-8-12(18)9-7-11)16(20(14)3)17(21)22-5-2/h6-9H,4-5H2,1-3H3

InChI Key

JNGAPOXDIKOBTD-UHFFFAOYSA-N

SMILES

CCC1=C(C(=C(N1C)C(=O)OCC)C2=CC=C(C=C2)Br)C#N

Canonical SMILES

CCC1=C(C(=C(N1C)C(=O)OCC)C2=CC=C(C=C2)Br)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)c1c(I)c(C#N)c(CC)n1C
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Synthesis routes and methods II

Procedure details

A 10 mL round bottom flask is charged with 4-cyano-5-ethyl-3-iodo-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester (200 mg, 0.602 mmol, prepared in preparation 38) and absolute ethanol (4.0 mL). To this solution is added 4-bromophenylboronic acid (242 mg, 1.20 mmol) and 2M aqueous Na2CO3 solution (0.90 mL). This mixture is degassed under house vacuum for about 20 min until no bubbles produced. Nitrogen gas is recharged into the flask and Pd(PPh3)4 (56 mg, 0.048 mmol) is quickly added. The septum cap is well sealed with copper wire and teflon tape. The mixture in this sealed flask is then heated in oil bath at 80° C. for 18-20 hours. The mixture is cooled to room temperature. It is diluted in methylene chloride (20 mL) and poured into 0.1 M HCl solution (30 mL), pH is adjusted to 7-8 with sat. aq. NaHCO3 solution. The mixture is extracted with methylene chloride (2×30 mL), and diethyl ether (2×30 mL), the combined extracts are dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue is then purified by flash chromatography (silica gel, elution with 20% Et2O in hexanes) to provide the title compound (170 mg, 77%) as a light brown oil. Mass spectrum (m/e): 360.9 (M+1). Rf=0.4 (50% of Et2O in hexanes).
Name
4-cyano-5-ethyl-3-iodo-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
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0 (± 1) mol
Type
reactant
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20 mL
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solvent
Reaction Step Five
Quantity
56 mg
Type
catalyst
Reaction Step Six
[Compound]
Name
teflon
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
Reaction Step Seven
Yield
77%

Synthesis routes and methods III

Procedure details

Step DII: In a 500 mL round bottom flask, a mixture of 4-cyano-5-ethyl-3-iodo-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester (20.00 g, 60.2 mmol, preparation 38), Pd(OAc)2 (202 mg, 0.901 mmol, 0.0150 equiv)), Ph3P (479 mg, 1.83 mmol, 0.0304 equiv) and 1-hexylpyridinium chloride (C6PyCl, 10.0 mL) is degassed 3 times by alternating house vacuum (15 seconds) and nitrogen. Degassed heptane (200 mL) is added and the mixture is kept under nitrogen and heated to ˜80° C. (nearly to reflux). The resulting brown solution is allowed to cool to rt. 4-Bromophenylboronic acid (13.60 g, 67.66 mmol, 1.12 equiv) and degassed 2M Na2CO3 (60.0 mL, 120 mmol, 2.00 equiv) are added. The mixture is heated at 84.5° C. (reflux) for 5.5 h under nitrogen. Upon cooling to rt, water (200 mL) and EtOAc (50 mL) are added and stirred for 15 min. until the layers separate. The aqueous phase is extracted 3 times with EtOAc (100 mL each). The combined organic extracts are washed with water (100 mL) and brine (100 mL), dried Na2SO4), filtered and concentrated on the rotovap. This provides 21.3 g of crude title compound. 42 mL EtOH and 4 mL THF are added to this solid and the mixture is heated to 60° C. at which point everything dissolves. Eight mL water is added at 60° C. and the solution is allowed to slowly cool. At ˜40° C. solids start to form. The mixture is cooled to 28° C. then placed in an ice bath to cool to 8° C. The solids are collected by filtration and rinsed three times with cold EtOH (25 mL each). The wet material is dried in a vacuum oven at 40° C. to provide 13.78 g of title compound (63% yield).
Name
4-cyano-5-ethyl-3-iodo-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
202 mg
Type
catalyst
Reaction Step One
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Quantity
479 mg
Type
catalyst
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Quantity
13.6 g
Type
reactant
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Quantity
60 mL
Type
reactant
Reaction Step Two
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Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
63%

Synthesis routes and methods IV

Procedure details

A mixture of 4-cyano-5-ethyl-3-iodo-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester (2.0 g, 6.0 mmol, prepared in preparation 38), 4-bromophenyl boronic acid (1.32 g, 6.6 mmol), 10 mL of Na2CO3 (2M) and 20 mL of dioxane is degassed under reduced pressure (−29 inches) for 30 minutes till no bubbles. Recharge with nitrogen. Add PdCl2 (PPh)4 (0.24 mmol). Well seal the flask and heat the mixture at 80° C. overnight. After cooling, water and methylene chloride are added to the reaction mixture. It is then extracted with methylene chloride. The organic layers are combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to provide the title compound (1.71 g, 78%). MS(ES, m/e) 361.1(M+1), 380.1(M+18). Rf=0.35 (50% ether in hexanes).
Name
4-cyano-5-ethyl-3-iodo-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
2 g
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reactant
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1.32 g
Type
reactant
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10 mL
Type
reactant
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20 mL
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reactant
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[Compound]
Name
PdCl2 (PPh)4
Quantity
0.24 mmol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
78%

Synthesis routes and methods V

Procedure details

Step DI: Suspend ethyl 3-(4-bromophenyl)-4-cyano-5-ethylpyrrole-2-carboxylate (7.0 kg, 20.17 mol, 1 eq, prepared in step C above) in acetone (70 L) in a 100-L reactor. Add water (0.7 L), iodomethane (3.153 kg, 1.38 L, 22.21 mol, 1.1 eq), and potassium carbonate (5.58 kg, 40.37 mol, 2 eq). Stir the mixture at 30° C. for 14 h. Concentrate the reaction mixture by removing 41 L of solvent by distillation at 50° C. under reduced pressure. Add water (55 L) slowly over 45 min at 20-22° C. Cool the suspension to 0° C. within 1 h and stir for an additional h at this temperature. Collect the precipitate by filtration and wash with a cold (0-5° C.) mixture of acetone/water (1.2+3 L.) and then with water (4.2 L). Dry the product in 100-L rotary evaporator under reduced pressure at 60° C. for 66 h to obtain 7.133 kg of title compound as a beige powder (98% yield). 1H NMR (CDCl3, 500.0 MHz): δ 1.08 (t, J=7.1 Hz, 3H), 1.34 (t, J=7.1 Hz, 3H), 2.88 (q, J 2 0=7.1 Hz, 2H), 3.92 (s, 3H), 4.13 (q, J=7.1 Hz, 2H), 7.26 (d, J=8.8 Hz, 2H), 7.54 (d, J=8.8 Hz, 2H); 13C NMR DMSO-d6, 125.7 MHz): δ 12.96, 13.44, 18.79, 60.16, 92.04, 115.22, 119.96, 121.12, 130.73, 131.58, 131.86, 132.05, 147.87, 159.82; Anal. Calcd for C17H17BrN2O2: C, 56.52; H, 4.74; Br, 22.12; N, 7.75; 0, 8.86. Found: C, 56.32; H, 4.72; N, 7.73; IR (KBr): 3347, 2979, 2938, 2216, 1698, 1441, 1510, 1476, 1400, 1379, 1258, 1212, 1110, 771 cm−1.
Name
ethyl 3-(4-bromophenyl)-4-cyano-5-ethylpyrrole-2-carboxylate
Quantity
7 kg
Type
reactant
Reaction Step One
Name
Quantity
0.7 L
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reactant
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1.38 L
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reactant
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5.58 kg
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reactant
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70 L
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solvent
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Yield
98%

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